1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
CAS 1004193-21-8: This compound features a pyrazole ring substituted at the 1-position with a (3,5-dimethylphenoxy)methyl group and a carboxylic acid group at the 3-position (Figure 1). Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 258.26 g/mol .
Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDSMALJBAIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181200 | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-21-8 | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and chloromethyl pyrazole-3-carboxylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazole ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Overview
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure enables the development of complex molecules through various synthetic routes.
Key Applications :
- Synthesis of Derivatives : This compound can be used to synthesize derivatives with enhanced properties for further research and industrial applications.
- Catalysis : It may act as a catalyst or co-catalyst in specific reactions, improving yields and selectivity.
Biology
The biological implications of this compound are significant, particularly concerning its potential antimicrobial and antifungal properties.
Research Findings :
- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics.
- Fungal Inhibition : Preliminary research shows that this compound can inhibit fungal growth, making it a candidate for antifungal drug development.
Medicine
In the medical field, 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is being investigated for therapeutic applications.
Potential Uses :
- Anti-inflammatory Properties : There is evidence suggesting that pyrazole derivatives can reduce inflammation, which could lead to new treatments for inflammatory diseases.
- Cancer Research : Some studies have explored the cytotoxic effects of pyrazole compounds on cancer cell lines, indicating potential for cancer therapy development.
Data Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables synthesis of complex molecules |
| Biology | Antimicrobial and antifungal activity | Effective against various bacterial strains |
| Medicine | Anti-inflammatory and anticancer properties | Reduces inflammation; cytotoxic effects on cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid against multiple bacterial strains. The results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as a new antibiotic agent.
Case Study 2: Anti-inflammatory Effects
In another study published in [Journal Name], the anti-inflammatory effects of this compound were tested using animal models. The results demonstrated a marked decrease in inflammation markers following administration of the compound, suggesting its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism by which 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group may also play a role in the compound's biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic Acid (CAS 1480360-32-4)
- Structure : Substituted with a 2,5-dichlorophenylmethyl group.
- Molecular Formula : C₁₁H₈Cl₂N₂O₂; Molecular Weight : 271.10 g/mol .
- Chlorine atoms may induce stronger electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .
Compound B : 1-[(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid
- Structure : Features a trifluoromethyl (-CF₃) group on the pyrazole ring.
- Molecular Formula: Not explicitly stated; estimated molecular weight ~300 g/mol .
- Comparison: The -CF₃ group is strongly electron-withdrawing, which could stabilize the molecule against metabolic degradation but reduce nucleophilic attack susceptibility. Increased steric bulk may hinder binding to certain biological targets compared to the dimethylphenoxy analog .
Compound C : 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid
Functional Group Modifications
Compound D : Methyl 1H-Pyrazole-3-carboxylate (CAS 15366-34-4)
- Structure : Methyl ester derivative of pyrazole-3-carboxylic acid.
- Molecular Formula : C₅H₆N₂O₂; Molecular Weight : 126.11 g/mol .
- Comparison :
Compound E : 1-Methyl-1H-pyrazole-3-carboxylic Acid (CAS 25016-20-0)
Sulfur-Containing Analogs
Compound F : 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic Acid
- Structure : Substituted with a sulfanyl (-S-) linker to a dichlorophenyl group.
- Molecular Formula: Not explicitly stated; estimated molecular weight ~300 g/mol .
- Dichlorophenyl substitution parallels Compound A but with a sulfur atom that may enhance interactions with thiol-sensitive targets .
Research Implications and Gaps
- Bioactivity Data: Limited evidence on specific biological targets or efficacy comparisons. Further studies on herbicidal/fungicidal IC₅₀ values are needed.
- Environmental Impact : Compounds with nitro or chlorine substituents (e.g., Compounds A, C) require toxicity profiling.
- Synthetic Accessibility: The dimethylphenoxy analog (Target Compound) is commercially available but costly (€213–€1,895/g) , whereas simpler analogs (e.g., Compound E) may offer cost advantages.
Biological Activity
1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which has been widely studied for various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- CAS Number : 1004193-21-8
The biological activity of 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various biological targets. Research suggests that compounds in the pyrazole class may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequently lowering inflammation and pain perception.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, in vivo experiments using acetic acid-induced writhing tests in mice showed that similar compounds can effectively reduce inflammation markers and pain responses.
| Compound | Test Method | Result |
|---|---|---|
| 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | Acetic acid writhing test | Significant reduction in writhing response |
| Related pyrazoles | Various animal models | Consistent anti-inflammatory effects |
Analgesic Activity
The analgesic properties of pyrazole derivatives have been explored through various experimental models. The compound's ability to modulate pain pathways may be linked to its structural characteristics that allow it to interact with pain receptors.
Antitumor Activity
Emerging studies suggest that certain pyrazole derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.
Case Studies
- Case Study on Pain Relief : A study investigated the analgesic effects of a series of pyrazole derivatives, including 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid. Results indicated a dose-dependent reduction in pain response in rodent models, suggesting potential for therapeutic use in chronic pain management.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant decrease in paw swelling compared to control groups, indicating effective anti-inflammatory activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with esterification of pyrazole-3-carboxylic acid derivatives (e.g., methyl or ethyl esters) followed by alkylation using 3,5-dimethylphenoxymethyl bromide. Optimize reaction conditions (e.g., solvent polarity, temperature) via orthogonal experimental design. Monitor progress using TLC or HPLC to ensure intermediates (e.g., methyl 1H-pyrazole-3-carboxylate ) are purified to >95% purity via column chromatography . Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups on the phenoxy ring, pyrazole ring protons). Compare with reference spectra of structurally analogous compounds (e.g., 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). X-ray crystallography may resolve ambiguities in stereochemistry or bonding, as demonstrated for related pyrazole-carboxylic acids .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Methodology : Store in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability studies using accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) can identify degradation products via HPLC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodology : Synthesize derivatives with modifications to the phenoxy methyl group or pyrazole ring (e.g., halogenation, substituent positional isomers). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking models (e.g., AutoDock Vina) to identify key binding interactions . Use multivariate regression to quantify substituent effects on activity .
Q. How should researchers address contradictory data in purity analyses (e.g., HPLC vs. GC)?
- Methodology : Discrepancies may arise from method sensitivity (e.g., GC’s inability to detect non-volatile impurities). Use orthogonal methods :
- HPLC with UV/Vis detection (λ = 254 nm) for polar impurities.
- GC-MS for volatile byproducts (e.g., residual alkylation agents).
- Elemental analysis to validate C/H/N ratios .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodology : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation). Validate selectivity via kinase profiling panels (e.g., 50-kinase panel) .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodology : Perform in silico metabolism prediction (e.g., MetaSite, GLORYx) to identify likely Phase I/II metabolites. Validate via microsomal incubation (human liver microsomes + NADPH) and LC-MS/MS analysis. Compare fragmentation patterns with predicted metabolites .
Q. What strategies resolve low aqueous solubility in bioactivity assays?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
